molecular formula C11H4ClN7O2S2 B11090664 6-[(7-chloro-4-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-9H-purine

6-[(7-chloro-4-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-9H-purine

Cat. No.: B11090664
M. Wt: 365.8 g/mol
InChI Key: VHCUAJHGLOQJRH-UHFFFAOYSA-N
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Description

7-Chloro-4-nitro-2,1,3-benzothiadiazol-5-yl (9H-purin-6-yl) sulfide is a complex organic compound that combines the structural features of benzothiadiazole and purine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-nitro-2,1,3-benzothiadiazol-5-yl (9H-purin-6-yl) sulfide typically involves multiple steps. One common approach is to start with the preparation of 4-chloro-7-nitro-2,1,3-benzothiadiazole. This can be achieved by reacting o-phenylenediamine with thionyl chloride in the presence of pyridine . The resulting intermediate is then subjected to further reactions to introduce the purine moiety and the sulfide linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-nitro-2,1,3-benzothiadiazol-5-yl (9H-purin-6-yl) sulfide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the chloro group can produce a variety of substituted benzothiadiazole derivatives .

Scientific Research Applications

7-Chloro-4-nitro-2,1,3-benzothiadiazol-5-yl (9H-purin-6-yl) sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-4-nitro-2,1,3-benzothiadiazol-5-yl (9H-purin-6-yl) sulfide involves its interaction with specific molecular targets. The nitro and chloro groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s fluorescent properties also allow it to be used as a probe for studying molecular interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-nitrobenzofurazan: Similar in structure but lacks the purine moiety.

    2,1,3-Benzothiadiazole: The parent compound without the nitro and chloro substituents.

    4-Nitro-7-piperazino-2,1,3-benzoxadiazole: Another derivative with different substituents .

Uniqueness

7-Chloro-4-nitro-2,1,3-benzothiadiazol-5-yl (9H-purin-6-yl) sulfide is unique due to the combination of benzothiadiazole and purine structures, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H4ClN7O2S2

Molecular Weight

365.8 g/mol

IUPAC Name

7-chloro-4-nitro-5-(7H-purin-6-ylsulfanyl)-2,1,3-benzothiadiazole

InChI

InChI=1S/C11H4ClN7O2S2/c12-4-1-5(9(19(20)21)7-6(4)17-23-18-7)22-11-8-10(14-2-13-8)15-3-16-11/h1-3H,(H,13,14,15,16)

InChI Key

VHCUAJHGLOQJRH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NSN=C2C(=C1SC3=NC=NC4=C3NC=N4)[N+](=O)[O-])Cl

Origin of Product

United States

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